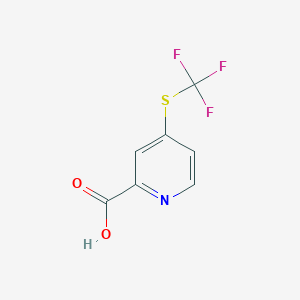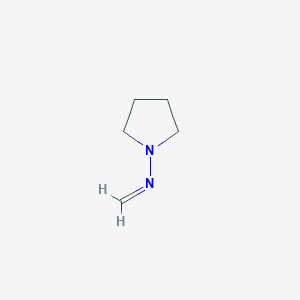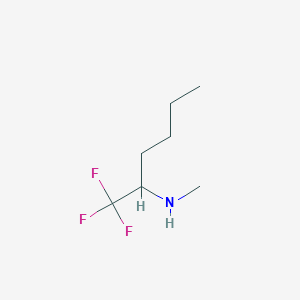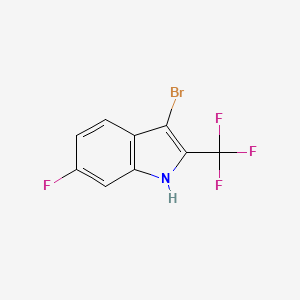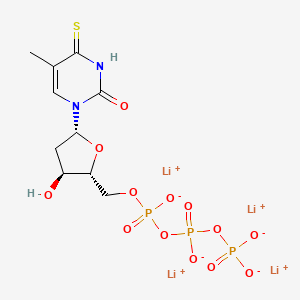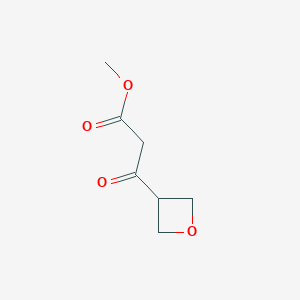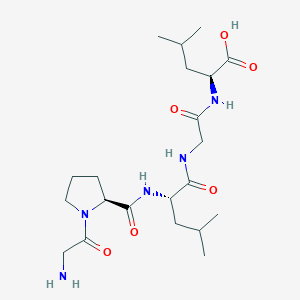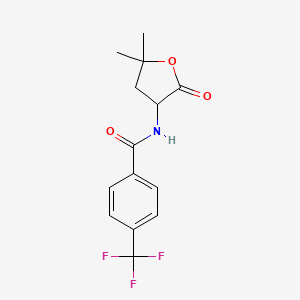
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-alpha,alpha,alpha-trifluoro-p-toluamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-alpha,alpha,alpha-trifluoro-p-toluamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group and a furan ring, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
The synthesis of N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-alpha,alpha,alpha-trifluoro-p-toluamide typically involves the reaction of 5,5-dimethyl-2-oxotetrahydrofuran with alpha,alpha,alpha-trifluoro-p-toluoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Analyse Chemischer Reaktionen
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-alpha,alpha,alpha-trifluoro-p-toluamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-alpha,alpha,alpha-trifluoro-p-toluamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Wirkmechanismus
The mechanism of action of N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-alpha,alpha,alpha-trifluoro-p-toluamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to specific biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-alpha,alpha,alpha-trifluoro-p-toluamide can be compared with similar compounds, such as:
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)isonicotinamide: Shares the furan ring but differs in the presence of an isonicotinamide group.
2,3-Pyridinedicarboximide, N-(5,5-dimethyl-2-oxotetrahydro-3-furyl): Contains a pyridine ring and dicarboximide group, offering different chemical properties. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct reactivity and interaction capabilities.
Eigenschaften
CAS-Nummer |
77694-32-7 |
|---|---|
Molekularformel |
C14H14F3NO3 |
Molekulargewicht |
301.26 g/mol |
IUPAC-Name |
N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H14F3NO3/c1-13(2)7-10(12(20)21-13)18-11(19)8-3-5-9(6-4-8)14(15,16)17/h3-6,10H,7H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
SULKUAAIRXGOQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C(=O)O1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 4-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12850933.png)
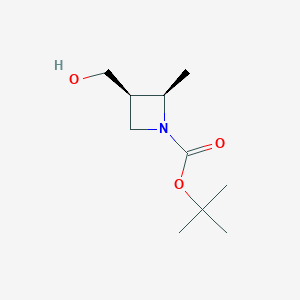


![6-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12850945.png)
